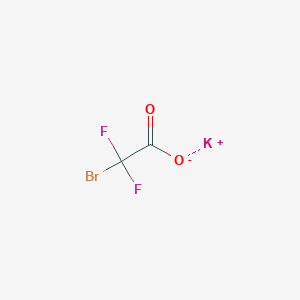

Potassium 2-bromo-2,2-difluoroacetate

Übersicht

Beschreibung

Potassium 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C₂HBrF₂KO₂. It is a colorless, odorless, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in organic synthesis and has applications in the preparation of other organic compounds, pharmaceuticals, and polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Potassium 2-bromo-2,2-difluoroacetate typically involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: It can react with alkenes and alkynes to form addition products.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Addition Reactions: Reagents such as alkenes, alkynes, and catalysts like palladium or platinum are used.

Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are employed.

Major Products:

Substitution Reactions: Products include various substituted difluoroacetates.

Addition Reactions: Products include difluoroacetyl-substituted compounds.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Potassium 2-bromo-2,2-difluoroacetate is an organic compound with the molecular formula C₂HBrF₂KO₂. It is a crystalline solid, soluble in water and organic solvents, with primary use in organic synthesis. The bromine atom in its structure imparts specific reactivity and properties, making it unique compared to its chloro and iodo counterparts in nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide array of applications in scientific research.

Organic Synthesis

- It is used in the synthesis of organotrifluoroborates, difluoroacetyl-substituted acetals, and gem-difluorinated compounds.

- It serves as a reagent for introducing difluoromethyl (CF2H) groups into organic molecules.

- Reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives.

- Enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents.

- Participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives.

- It can be employed in the synthesis of 2,2-difluorovinyl benzoates as building blocks for gem-difluoroenol ethers .

Pharmaceuticals

- It is utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Polymer Synthesis

- It acts as a catalyst in the production of polymers and is involved in the synthesis of functionalized polymers.

Photochemistry

- It is used in visible-light-driven reactions to achieve direct 2,2-difluoroacetylation of alkenes.

Biological Activity

This compound (KDFA) exhibits several biological activities, primarily attributed to its ability to interact with biological macromolecules. Studies have shown it can form halogen bonds, enhancing the binding affinity of peptides to protein targets such as Mdm4.

- In vitro assays have demonstrated that KDFA derivatives can significantly inhibit the growth of various cancer cell lines.

- KDFA derivatives exhibit improved inhibition constants (K_i) compared to their non-fluorinated counterparts, believed to stem from the compound's ability to stabilize α-helical conformations in peptides through halogen bonding.

Case Studies

- Anticancer Activity: KDFA derivatives have been evaluated for their anticancer effects against several cancer cell lines.

- Synthesis of complex molecules: Researchers have utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism.

Wirkmechanismus

The mechanism of action of Potassium 2-bromo-2,2-difluoroacetate involves its ability to act as a source of difluoromethylene (CF₂) fragments. These fragments participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound’s molecular targets and pathways depend on the specific reaction it is involved in. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the difluoromethylene fragment adds to an unsaturated bond .

Vergleich Mit ähnlichen Verbindungen

- Potassium 2-chloro-2,2-difluoroacetate

- Potassium 2-iodo-2,2-difluoroacetate

- Potassium 2,2-difluoroacetate

Comparison: Potassium 2-bromo-2,2-difluoroacetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo counterparts, the bromo compound has different reactivity in nucleophilic substitution reactions.

Biologische Aktivität

Potassium 2-bromo-2,2-difluoroacetate (KDFA) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural characteristics and biological activities. This article delves into the synthesis, biological properties, and applications of KDFA, supported by relevant research findings and data tables.

KDFA is characterized by the presence of bromine and difluoromethyl groups, which enhance its reactivity and bioactivity. The synthesis typically involves the reaction of potassium hydroxide with 2-bromo-2,2-difluoroacetic acid in methanol, yielding KDFA in good yields. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry .

KDFA exhibits several biological activities, primarily attributed to its ability to interact with biological macromolecules. Studies have shown that it can form halogen bonds, which are crucial for enhancing the binding affinity of peptides to protein targets such as Mdm4, a known oncological target . This interaction is facilitated by the unique electronic properties of the difluoromethyl group.

In Vitro Studies

In vitro assays have demonstrated that KDFA derivatives can significantly inhibit the growth of various cancer cell lines. For instance, a study reported that KDFA derivatives exhibited improved inhibition constants (K_i) compared to their non-fluorinated counterparts. The enhanced activity is believed to stem from the compound's ability to stabilize α-helical conformations in peptides through halogen bonding .

Case Studies

- Anticancer Activity : A comparative study evaluated the anticancer effects of KDFA derivatives against several cancer cell lines, including breast and prostate cancer cells. The results indicated that compounds containing the difluoromethyl moiety showed a marked increase in cytotoxicity compared to traditional chemotherapeutics.

- Enzyme Inhibition : KDFA has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found not to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a favorable safety profile for further drug development .

Table 1: Biological Activity of KDFA Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| KDFA Derivative A | MCF-7 (Breast Cancer) | 5.4 | Halogen bonding with Mdm4 |

| KDFA Derivative B | PC-3 (Prostate Cancer) | 3.8 | Stabilization of peptide conformation |

| KDFA Derivative C | A549 (Lung Cancer) | 6.1 | Enzyme inhibition |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | Yes |

| CYP Inhibition | None (CYP1A2, CYP2C19, CYP3A4) |

| Log Kp (Skin Permeation) | -6.66 cm/s |

| Log Po/w | -5.82 |

Eigenschaften

IUPAC Name |

potassium;2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMRTSGPHLLSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF2KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635775 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87189-16-0 | |

| Record name | Potassium bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Potassium Bromodifluoroacetate in organic synthesis?

A1: Potassium Bromodifluoroacetate (Potassium 2-bromo-2,2-difluoroacetate) serves as a valuable reagent for introducing difluoromethyl (CF2H) groups into organic molecules. [, , ] This compound reacts with alkyl halides in the presence of copper, iodide, and potassium fluoride to yield trifluoromethylated derivatives. [] Additionally, it enables the synthesis of gem-difluorinated compounds through reactions with organozinc reagents. [] Furthermore, Potassium Bromodifluoroacetate participates in difluorocarbene-triggered [1+5] annulation reactions, leading to the formation of 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine derivatives. []

Q2: Can you provide a specific example of how Potassium Bromodifluoroacetate facilitates the synthesis of complex molecules?

A2: Researchers have successfully utilized Potassium Bromodifluoroacetate to synthesize 1,1-difluoro-1,9a-dihydropyrido[2,1-c][1,4]thiazine-3,4-dicarboxylate derivatives. [] This reaction proceeds through a difluorocarbene-triggered [1+5] annulation mechanism, where pyridinium 1,4-zwitterionic thiolates initially attack difluorocarbene generated from Potassium Bromodifluoroacetate. Subsequently, an intramolecular nucleophilic addition to the pyridinium ring closes the ring system. This method offers a novel and efficient pathway to incorporate difluoromethyl groups into complex structures like the 1,9a-dihydropyrido[2,1-c][1,4]thiazine scaffold.

Q3: What makes Potassium Bromodifluoroacetate a useful reagent for introducing difluoromethyl groups?

A3: The value of Potassium Bromodifluoroacetate lies in its ability to act as a difluorocarbene precursor. [] Upon heating, it readily generates difluorocarbene, a reactive intermediate that can undergo various transformations. This characteristic makes Potassium Bromodifluoroacetate a versatile reagent for incorporating difluoromethyl groups into diverse molecular frameworks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.